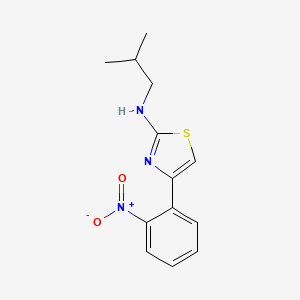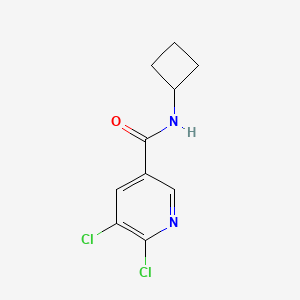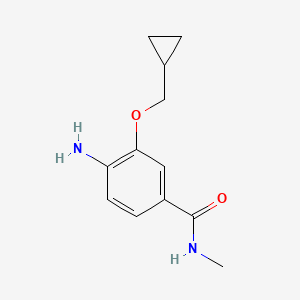
3-Methoxy-4-(trifluormethyl)benzylalkohol
Übersicht
Beschreibung
“3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 276861-64-4 . It has a molecular weight of 206.16 and its IUPAC name is [3-methoxy-4-(trifluoromethyl)phenyl]methanol . It is typically stored at ambient temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for “3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is 1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
“3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is a liquid at room temperature . It has a molecular weight of 206.16 .
Wissenschaftliche Forschungsanwendungen
Medizin: Pharmazeutischer Zwischenstoff
3-Methoxy-4-(trifluormethyl)benzylalkohol: wird als pharmazeutischer Zwischenstoff verwendet . Seine Trifluormethylgruppe kann bei der Entwicklung neuer Medikamente von Bedeutung sein, da sie die pharmakokinetischen Eigenschaften verbessern und die metabolische Stabilität erhöhen kann.
Organische Synthese: Reagenz in Kinetikstudien
Diese Verbindung dient als Reagenz in kinetischen Studien von Prodrugs, wie z. B. Phosphonoformate-Prodrugs . Sie hilft beim Verständnis der Reaktionsmechanismen und der Geschwindigkeit, mit der Prodrugs in aktive pharmakologische Wirkstoffe umgewandelt werden.
Materialwissenschaft: Synthese von fluorhaltigen Alkenen
In der Materialwissenschaft wird This compound bei der Synthese von stark elektronenarmen fluorhaltigen Alkenen verwendet . Diese Alkene finden Anwendung bei der Herstellung von Materialien mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit und chemischer Beständigkeit.
Analytische Chemie: NMR-Spektrumsprognose
Die Verbindung wird zur Vorhersage des Kernspinresonanz (NMR)-Spektrums verwendet, das für die Strukturaufklärung und das Verständnis der Moleküldynamik in komplexen chemischen Systemen entscheidend ist .
Umweltwissenschaften: Laborchemikalie
Obwohl spezifische Anwendungen in den Umweltwissenschaften nicht direkt zitiert werden, wird die Verbindung zur Verwendung als Laborchemikalie empfohlen . Dies deutet auf ihre potenzielle Nützlichkeit bei der Umweltprobenahme und -analyse hin, wo sie als Standard- oder Referenzverbindung verwendet werden könnte.
Biochemieforschung: Elektrospray-Ionisations-Massenspektrometrie
This compound: verbessert die Aufladung von Myoglobin-Nichtkovalentkomplexen während der Elektrospray-Ionisations-Massenspektrometrie . Diese Anwendung ist in der Biochemieforschung von Bedeutung für die Untersuchung von Proteinstrukturen und -interaktionen.
Pharmakologie: Verbesserung der Wirkstoffpotenz
In der Pharmakologie haben Moleküle mit einer Trifluormethylgruppe, wie z. B. This compound, eine verbesserte Wirkstoffpotenz gezeigt. Dies ist auf wichtige Wasserstoffbrückenbindungs-Interaktionen zurückzuführen, die den pKa von cyclischen Carbamaten senken und so die Enzyminhibition verstärken .
Industrielle Anwendungen: Chemische Synthese
Als organischer Baustein kann diese Verbindung in verschiedenen chemischen Synthesen verwendet werden, was zur Herstellung verschiedener Industrieprodukte beiträgt .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
“4-(Trifluoromethyl)benzyl alcohol”, a related compound, is used as a pharmaceutical intermediate and is also used to predict the NMR spectrum . It is employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) . Similar applications could potentially be explored for “3-Methoxy-4-(trifluoromethyl)benzyl alcohol”.
Wirkmechanismus
Target of Action
It is known to be used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis or modification of active pharmaceutical ingredients.
Mode of Action
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially modify the structure of the compound or its targets, leading to changes in their function.
Biochemical Pathways
Given its use as a pharmaceutical intermediate , it may be involved in various biochemical pathways depending on the specific drug it is used to produce.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol. For instance, the compound should be stored at ambient temperature for optimal stability . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid inhalation, ingestion, and contact with skin or eyes .
Biochemische Analyse
Biochemical Properties
3-Methoxy-4-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation . This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity through radical-mediated mechanisms . The nature of these interactions often involves the formation of transient radical intermediates, which can lead to modifications in enzyme structure and function.
Cellular Effects
The effects of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . It can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, in certain cell types, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol may enhance the expression of antioxidant genes, thereby providing a protective effect against oxidative damage .
Molecular Mechanism
At the molecular level, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol exerts its effects through several mechanisms. One key mechanism involves the formation of radical intermediates that can interact with biomolecules, leading to enzyme inhibition or activation . This compound can also bind to specific proteins, altering their conformation and activity. Additionally, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol can change over time due to its stability and degradation properties . This compound is relatively stable under ambient conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that 3-Methoxy-4-(trifluoromethyl)benzyl alcohol can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and gene expression .
Dosage Effects in Animal Models
The effects of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can potentially cause toxic or adverse effects, including oxidative damage and disruption of cellular metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Methoxy-4-(trifluoromethyl)benzyl alcohol exerts its optimal biological activity.
Metabolic Pathways
3-Methoxy-4-(trifluoromethyl)benzyl alcohol is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance from the body . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress responses . The precise localization of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol within cells is essential for understanding its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
[3-methoxy-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRHSPHJFOSYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259562 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
276861-64-4 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=276861-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)
![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)





![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)


